4-amino-6-chloro-1H-indazole-3-carboxylic acid 4-amino-6-chloro-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 885520-05-8
VCID: VC3868981
InChI: InChI=1S/C8H6ClN3O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)
SMILES: C1=C(C=C2C(=C1N)C(=NN2)C(=O)O)Cl
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.6 g/mol

4-amino-6-chloro-1H-indazole-3-carboxylic acid

CAS No.: 885520-05-8

Cat. No.: VC3868981

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.6 g/mol

* For research use only. Not for human or veterinary use.

4-amino-6-chloro-1H-indazole-3-carboxylic acid - 885520-05-8

CAS No. 885520-05-8
Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
IUPAC Name 4-amino-6-chloro-1H-indazole-3-carboxylic acid
Standard InChI InChI=1S/C8H6ClN3O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)
Standard InChI Key WVXYIZKVQVOZBI-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1N)C(=NN2)C(=O)O)Cl
Canonical SMILES C1=C(C=C2C(=C1N)C(=NN2)C(=O)O)Cl

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound crystallizes as a cream-colored solid with a density of 1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 472.1 \pm 25.0 \, ^\circ\text{C} at standard pressure . Its solubility profile is influenced by the carboxylic acid group, which enhances hydrophilicity compared to non-polar indazole analogs. The pKa of the carboxylic acid moiety is approximately 3.7, while the amino group at the 4-position has a pKa of ~4.7, contributing to its zwitterionic behavior in physiological conditions .

The planar indazole ring system allows for π-π stacking interactions, critical for binding to biological targets such as AMPK and CRAC channels . X-ray crystallography studies of related indazole derivatives reveal that the chlorine atom at the 6-position induces steric and electronic effects, modulating receptor affinity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-amino-6-chloro-1H-indazole-3-carboxylic acid typically begins with halogenated aniline precursors. A representative pathway involves:

  • Acetylation of 3-Chloro-2-Methylaniline:
    Reacting 3-chloro-2-methylaniline with acetic anhydride and potassium acetate in chloroform yields the corresponding acetanilide derivative .

  • Cyclization via Diazotization:
    Treatment with isoamyl nitrite under reflux conditions induces cyclization to form the indazole core .

  • Functionalization:
    Subsequent chlorination at the 6-position and introduction of the carboxylic acid group at the 3-position are achieved through Ullmann coupling or palladium-catalyzed reactions .

Table 1: Synthetic Intermediates and Yields

StepReagent/ConditionsIntermediateYield (%)
1Acetic anhydrideAcetanilide85–90
2Isoamyl nitriteIndazole70–75
3Cl₂, Pd catalystChlorinated60–65

Pharmacological Applications

CRAC Channel Inhibition

4-Amino-6-chloro-1H-indazole-3-carboxylic acid derivatives exhibit potent CRAC channel blocking activity, stabilizing mast cells and reducing pro-inflammatory mediator release (e.g., β-hexosaminidase, TNF-α) . In RBL-2H3 mast cells, analogs of this compound demonstrated IC₅₀ values < 1 μM, outperforming earlier CRAC inhibitors like BTP2 .

AMPK Activation

Structural modifications, such as replacing the indazole core with an indole, enhance AMPK activation. For instance, the indole analog PF-06409577 showed 10-fold higher solubility (5.8mM5.8 \, \text{mM} at pH 6.5) and 31% oral bioavailability in rats, making it a candidate for diabetic nephropathy treatment .

Structure-Activity Relationship (SAR) Studies

Role of Substituents

  • Carboxylic Acid Group: Essential for hydrogen bonding with Lys29 and Glu96 residues in AMPK .

  • Chlorine Atom: Electron-withdrawing effects increase metabolic stability but reduce passive permeability .

  • Amino Group: Enhances solubility and modulates interactions with CRAC channel Orai1 subunits .

Table 2: SAR of Indazole Derivatives

CompoundR₁ (Position 4)R₂ (Position 6)CRAC IC₅₀ (μM)AMPK EC₅₀ (μM)
1NH₂Cl0.81.2
2HCl>10>10
3NH₂H2.53.4

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